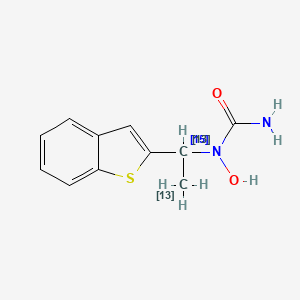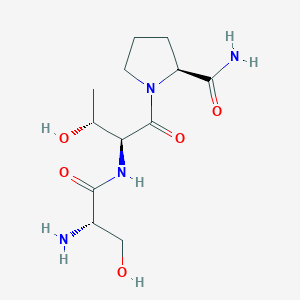
Anti-inflammatory agent 77
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-inflammatory agent 77 is a synthetic compound known for its potent anti-inflammatory properties. It is widely used in the treatment of various inflammatory conditions, providing relief by inhibiting specific pathways involved in the inflammatory response. This compound has gained significant attention in both medical and scientific communities due to its effectiveness and relatively low side-effect profile compared to other anti-inflammatory agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 77 typically involves a multi-step process. One common method includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis. This reaction yields 4,5-disubstituted pyrimidine analogs in a single step .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions.
化学反应分析
Types of Reactions: Anti-inflammatory agent 77 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
Anti-inflammatory agent 77 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of anti-inflammatory mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Employed in the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Industry: Utilized in the formulation of anti-inflammatory drugs and therapeutic agents.
作用机制
The mechanism of action of anti-inflammatory agent 77 involves the inhibition of specific enzymes and signaling pathways that mediate the inflammatory response. It primarily targets cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.
相似化合物的比较
Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID) that also inhibits cyclooxygenase enzymes.
Aspirin: Another NSAID that irreversibly inhibits cyclooxygenase enzymes, providing anti-inflammatory and analgesic effects.
Naproxen: An NSAID with a longer duration of action compared to ibuprofen and aspirin.
Uniqueness: Anti-inflammatory agent 77 is unique in its specific inhibition of both COX-1 and COX-2 enzymes, providing a balanced anti-inflammatory effect with fewer gastrointestinal side effects compared to other NSAIDs . Additionally, its synthetic versatility allows for the development of various analogs with enhanced potency and reduced toxicity.
属性
分子式 |
C25H34O3 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
(6E)-2-[(3,4-dimethoxyphenyl)methyl]-6-[(2,6,6-trimethylcyclohexen-1-yl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C25H34O3/c1-17-8-7-13-25(2,3)21(17)16-20-10-6-9-19(24(20)26)14-18-11-12-22(27-4)23(15-18)28-5/h11-12,15-16,19H,6-10,13-14H2,1-5H3/b20-16+ |
InChI 键 |
ISMHVJXICODEBR-CAPFRKAQSA-N |
手性 SMILES |
CC1=C(C(CCC1)(C)C)/C=C/2\CCCC(C2=O)CC3=CC(=C(C=C3)OC)OC |
规范 SMILES |
CC1=C(C(CCC1)(C)C)C=C2CCCC(C2=O)CC3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


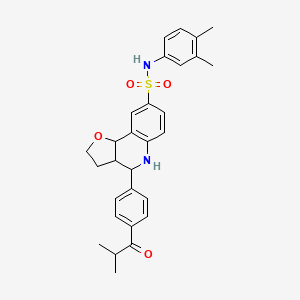
![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)
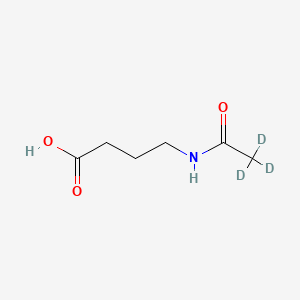
![(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12386757.png)

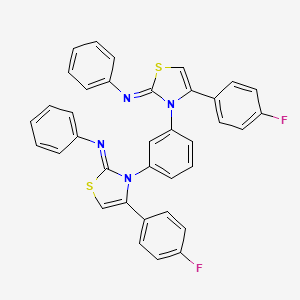
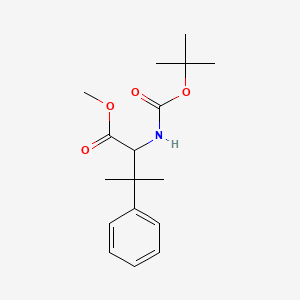

![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)

![6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12386795.png)
